molecular formula C9H16O B13082009 1-(2-Methylbutyl)cyclopropane-1-carbaldehyde

1-(2-Methylbutyl)cyclopropane-1-carbaldehyde

Cat. No.: B13082009
M. Wt: 140.22 g/mol
InChI Key: CGBUWMJLXLJNEH-UHFFFAOYSA-N
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Description

1-(2-Methylbutyl)cyclopropane-1-carbaldehyde is an organic compound belonging to the class of cycloalkanes. Cycloalkanes are cyclic hydrocarbons with carbon atoms arranged in a ring structure. This compound features a cyclopropane ring substituted with a 2-methylbutyl group and an aldehyde functional group. The presence of the cyclopropane ring imparts unique chemical properties to the compound, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Methylbutyl)cyclopropane-1-carbaldehyde typically involves the formation of the cyclopropane ring followed by the introduction of the aldehyde group. One common method is the addition of carbenes to alkenes, which forms the cyclopropane ring. Carbenes can be generated in situ from reagents such as chloroform and potassium hydroxide (KOH) . The aldehyde group can then be introduced through oxidation reactions using reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and efficiency. Catalysts and optimized reaction conditions are often employed to enhance the production process.

Chemical Reactions Analysis

Types of Reactions

1-(2-Methylbutyl)cyclopropane-1-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The cyclopropane ring can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Various nucleophiles and electrophiles depending on the desired substitution

Major Products Formed

    Oxidation: Carboxylic acids

    Reduction: Primary alcohols

    Substitution: Substituted cyclopropane derivatives

Scientific Research Applications

1-(2-Methylbutyl)cyclopropane-1-carbaldehyde has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Methylbutyl)cyclopropane-1-carbaldehyde involves its interaction with molecular targets through its functional groups. The aldehyde group can form covalent bonds with nucleophiles, while the cyclopropane ring can participate in ring-opening reactions. These interactions can modulate biological pathways and chemical processes, making the compound useful in various applications.

Comparison with Similar Compounds

Similar Compounds

    Cyclopropane: The simplest cycloalkane with a three-membered ring.

    Cyclobutane: A four-membered ring cycloalkane.

    Cyclopentane: A five-membered ring cycloalkane.

    Cyclohexane: A six-membered ring cycloalkane.

Uniqueness

1-(2-Methylbutyl)cyclopropane-1-carbaldehyde is unique due to the presence of both the cyclopropane ring and the aldehyde functional group. This combination imparts distinct chemical reactivity and potential biological activity, differentiating it from other cycloalkanes.

Properties

Molecular Formula

C9H16O

Molecular Weight

140.22 g/mol

IUPAC Name

1-(2-methylbutyl)cyclopropane-1-carbaldehyde

InChI

InChI=1S/C9H16O/c1-3-8(2)6-9(7-10)4-5-9/h7-8H,3-6H2,1-2H3

InChI Key

CGBUWMJLXLJNEH-UHFFFAOYSA-N

Canonical SMILES

CCC(C)CC1(CC1)C=O

Origin of Product

United States

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